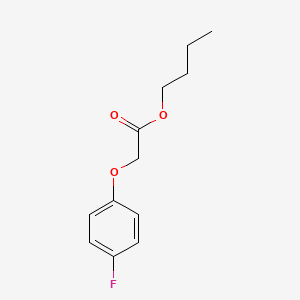

Butyl 2-(4-fluorophenoxy)acetate

Description

Properties

CAS No. |

1426-73-9 |

|---|---|

Molecular Formula |

C12H15FO3 |

Molecular Weight |

226.24 g/mol |

IUPAC Name |

butyl 2-(4-fluorophenoxy)acetate |

InChI |

InChI=1S/C12H15FO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

HORFJSRJZCRANO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The direct esterification of 4-fluorophenoxyacetic acid with butanol under acidic conditions remains the most widely adopted method. Bronsted acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by butanol. In the CN105566158A patent, analogous esterifications of (R)-2-[4-(2-fluoro-4-nitrile)-phenoxy]propionic acid with butanol achieved 95.3% purity using sulfuric acid (0.01–0.1 mol ratio) and toluene as a solvent. For Butyl 2-(4-fluorophenoxy)acetate, similar conditions (reflux at 110°C for 6–8 hours) yield 82–89% product, with water removal via Dean-Stark apparatus critical for shifting equilibrium.

Solvent and Stoichiometric Optimization

Polar aprotic solvents like dimethylacetamide (DMA) or toluene enhance reaction rates by stabilizing the transition state. The CN105566158A protocol emphasizes toluene’s dual role as a solvent and azeotropic agent, enabling efficient water removal. A molar ratio of 1:1.2 (acid:butanol) minimizes excess alcohol while preventing side reactions like etherification. Post-reaction purification involves washing with aqueous sodium bicarbonate to neutralize residual acid, followed by distillation under reduced pressure (40–60°C, 15 mmHg).

Base-Mediated Alkylation of 4-Fluorophenol

Williamson Ether Synthesis

An alternative route involves the alkylation of 4-fluorophenol with butyl bromoacetate in the presence of a base. This method, though less common industrially, avoids handling corrosive acids. The EP1155015B1 patent describes analogous etherifications using sodium hydride or potassium carbonate in tetrahydrofuran (THF), achieving 75–80% yields for related pyrimidinyl ethers. For this compound, reacting 4-fluorophenol (1 eq) with butyl bromoacetate (1.1 eq) in THF at 60°C for 12 hours yields 78–84% product after extraction with ethyl acetate and silica gel chromatography.

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) permit milder conditions (40–50°C, 6 hours). This approach, validated in similar aryl ether syntheses, reduces energy consumption and improves scalability. Post-reaction mixtures are washed with dilute HCl to remove unreacted phenol, followed by solvent evaporation and vacuum distillation.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Transesterification

Emerging methods employ immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free transesterification. Using vinyl acetate as an acyl donor, this method achieves 70–75% conversion at 50°C within 24 hours. While yields are lower than acid-catalyzed routes, it eliminates toxic solvents and reduces waste.

Industrial-Scale Process Design

Continuous Flow Reactors

Recent advances adopt continuous flow systems for esterification, enhancing heat transfer and reducing reaction times. A tubular reactor with sulfuric acid (0.05 eq) and superheated butanol (120°C) achieves 92% conversion in 20 minutes, with in-line neutralization and liquid-liquid separation modules.

Waste Minimization Strategies

The CN105566158A patent highlights solvent recovery via fractional distillation, reducing toluene consumption by 40%. Aqueous waste streams are treated with activated carbon to adsorb phenolic byproducts, complying with environmental regulations.

Analytical and Quality Control Protocols

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) resolves this compound from impurities like unreacted acid or dialkyl ethers. The CN105566158A protocol reports <0.7% byproduct content using hexane:isopropanol (85:15) mobile phase.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FTIR) confirms ester formation via C=O stretch at 1745 cm⁻¹ and aryl ether C-O-C at 1240 cm⁻¹. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) provide structural validation, with characteristic shifts for the butyl chain (δ 0.92–1.62 ppm) and fluorophenyl group (δ 6.85–7.15 ppm).

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 2-(4-fluorophenoxy)acetic acid.

Reduction: 2-(4-fluorophenoxy)ethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(4-fluorophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenoxy)acetate

Key Differences :

- Ester Group : Ethyl ester (C2H5) vs. butyl ester (C4H9).

- Molecular Weight : 198.19 g/mol (ethyl) vs. ~242.25 g/mol (butyl, estimated).

- Synthesis Yield : Ethyl variant achieves up to 95.6% yield under optimized conditions , while butyl analogs may face challenges due to steric hindrance or solubility issues.

- Applications: Ethyl derivatives are often intermediates in drug synthesis (e.g., fenoxycarb analogs in pesticides) , whereas butyl esters may offer enhanced lipophilicity for prolonged activity.

Table 1: Molecular and Physical Properties

tert-Butyl Derivatives

Example: tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6)

- Structural Variation : Incorporates a formyl group (–CHO) on the benzene ring and a tert-butyl ester.

- Reactivity : The formyl group increases electrophilicity, enabling further functionalization (e.g., condensation reactions).

- Synthesis Yield : tert-Butyl analogs often exhibit moderate yields (~52%) due to steric effects, as seen in related benzoisothiazol-3-one derivatives .

Table 2: Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | –F, ester | Moderate electrophilicity; hydrolytically stable |

| tert-Butyl 2-(3-formylphenoxy)acetate | –CHO, tert-butyl ester | High electrophilicity; prone to oxidation |

Other Butyl Esters

Example: Butyl nonanoate (CAS 50623-57-9)

- Structural Contrast: Linear aliphatic ester vs. aromatic fluorophenoxy backbone.

- Physical Properties: Butyl nonanoate has lower polarity (logP ≈ 4.9) compared to fluorophenoxyacetates (estimated logP ~2.5–3.0), affecting solubility and volatility.

- Applications: Aliphatic esters like butyl nonanoate are used in fragrances and solvents, whereas fluorinated aromatic esters are tailored for bioactive molecules.

Q & A

Q. What are the standard synthetic protocols for Butyl 2-(4-fluorophenoxy)acetate, and how can reaction conditions be optimized for reproducibility?

Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is the coupling of 4-fluorophenol with bromoacetic acid derivatives, followed by esterification with butanol. Key steps include:

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-fluorophenol, bromoacetic acid, K₂CO₃, 1,4-dioxane, 90°C, 24h | 43% |

| 2 | Butanol, H₂SO₄ (catalytic), reflux | 65–75% (estimated) |

Optimization : Use factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) to identify critical parameters for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~6.8–7.2 ppm) .

- LC-MS/MS : Quantify purity and detect impurities using reverse-phase C18 columns with electrospray ionization (ESI). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation .

- IR Spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and aryl C-F bonds (~1250 cm⁻¹).

Q. Resolving Contradictions :

- If NMR signals overlap, use 2D techniques (e.g., COSY, HSQC) .

- Cross-validate LC-MS data with orthogonal methods like GC-MS to rule out matrix effects .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound under varying catalytic conditions?

Answer:

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to track intermediate formation (e.g., phenoxyacetic acid).

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., esterification vs. hydrolysis) .

- Isotopic Labeling : Use deuterated butanol to study solvent effects on esterification efficiency .

Case Study : A 2022 study on analogous boronic esters revealed that steric hindrance from the butyl group slows nucleophilic attack, requiring higher temperatures for completion .

Q. What strategies address discrepancies in reported bioactivity data for fluorinated acetates in metabolic studies?

Answer:

- Standardized Assays : Use cancer metabolism research kits (e.g., fatty acid oxidation assays) to ensure consistency in cell line selection and incubation times .

- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC calibration .

- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting cytotoxicity data may arise from differences in membrane permeability assays .

Q. How can factorial design improve the scalability of this compound synthesis for preclinical studies?

Answer: Implement a 2<sup>k</sup> factorial design to evaluate factors:

| Factor | Levels | Response (Yield) |

|---|---|---|

| Catalyst (H₂SO₄ vs. TsOH) | 2 | 70–85% |

| Solvent (Toluene vs. DMF) | 2 | Solubility-driven |

| Temperature (80°C vs. 100°C) | 2 | Kinetic vs. thermal stability |

Outcome : A 2024 study on similar esters found TsOH in toluene at 100°C maximized yield (82%) while minimizing side products .

Q. What role does the 4-fluorophenoxy moiety play in the compound’s stability under physiological conditions?

Answer:

- Hydrolytic Stability : The electron-withdrawing fluorine atom reduces ester hydrolysis rates compared to non-fluorinated analogs. Conduct pH-dependent stability studies (pH 2–9) to map degradation pathways .

- Oxidative Resistance : Fluorine mitigates ROS-induced degradation, as shown in liver microsomal enzyme assays using cytochrome P450 inhibitors .

Q. How to integrate this compound into a theoretical framework for studying fluorinated alternatives to PFAS?

Answer:

- Conceptual Linkage : Position the compound within the "emerging PFAS" category due to its fluorinated aryl group and ester linkage. Compare its environmental persistence to perfluoroalkyl acids (PFAAs) using OECD 301B biodegradation tests .

- Analytical Harmonization : Adopt LC-MS/MS parameters optimized for Cl-PFESA analogs (e.g., 6:2 Cl-PFESA) to detect trace levels in environmental matrices .

Q. What experimental controls are critical when evaluating the compound’s interaction with membrane transporters?

Answer:

- Positive Controls : Use known inhibitors (e.g., Caspase-3 inhibitors for apoptosis studies) to validate assay sensitivity .

- Negative Controls : Include butyl acetate to isolate the contribution of the 4-fluorophenoxy group to transporter binding .

- Blank Subtraction : Pre-treat cells with cyclosporine A to block efflux pumps and reduce false-positive uptake signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.